Racemic vs. Enantiopure: Procurement Implications for Chiral Synthesis Programs
The target compound (CAS 1353982-66-7) is supplied as a racemic mixture, whereas its (S)-enantiomer (CAS 1354009-28-1) is available as a single stereoisomer with a purity of 97–98% . For chiral resolution or enantioselective synthesis in early-stage medicinal chemistry, the single enantiomer offers a defined starting point with an enantiomeric excess (ee) that can be directly characterized, reducing the chiral uncertainty inherent to the racemate . In a discovery program targeting a stereospecific enzyme binding pocket, this distinction represents a binary gate – the racemate cannot serve as a functional surrogate for the enantiomer without additional chiral separation steps.
| Evidence Dimension | Stereochemical identity — impact on procurement path |
|---|---|
| Target Compound Data | Racemate (CAS 1353982-66-7) |
| Comparator Or Baseline | (S)-Enantiomer (CAS 1354009-28-1, 97–98% purity) |
| Quantified Difference | Stereoisomeric state only; quantitative ee data for racemate and enantiomer not provided in vendor sources. Observer note: the search failed to identify quantitative comparative assay data (IC₅₀, Kd, etc.) comparing racemate vs. enantiomer. |
| Conditions | Vendor-supplied analytical specifications; no biological assay conditions reported. |
Why This Matters
In chiral synthesis campaigns, the availability of a single enantiomer eliminates the need for in-house resolution, reducing both time and cost, but currently no quantitative comparative biological data exists to guide this choice.
